2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Description
This compound belongs to the rhodanine-derived thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core with a Z-configured arylidene substituent at position 5 and a sulfanylidene group at position 2. Its structure has been validated via X-ray crystallography and spectroscopic methods (e.g., IR, NMR) in related analogs . The compound is synthesized via Knoevenagel condensation of 2-thioxo-thiazolidin-4-one with 3-methoxybenzaldehyde, followed by N-alkylation with bromosuccinic acid derivatives .
Properties
IUPAC Name |
2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6S2/c1-22-9-4-2-3-8(5-9)6-11-13(19)16(15(23)24-11)10(14(20)21)7-12(17)18/h2-6,10H,7H2,1H3,(H,17,18)(H,20,21)/b11-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHECEDBSMZOBPW-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid typically involves the following steps:
Formation of the Thiazolidine Ring: The initial step involves the condensation of a suitable aldehyde with cysteine or a cysteine derivative under acidic conditions to form the thiazolidine ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Knoevenagel condensation reaction, where 3-methoxybenzaldehyde reacts with the thiazolidine intermediate in the presence of a base such as piperidine.
Formation of the Butanedioic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions, high yields, and purity of the final product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols under suitable conditions.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid is studied for its potential enzyme inhibitory activities. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine
The compound is being investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and diabetes. Its ability to modulate biological pathways makes it a potential lead compound for new drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidine ring and the methoxyphenyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can interfere with metabolic pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Physicochemical Properties
Molecular Docking and Target Interactions
- Shikimate Kinase Inhibition (): The 3-methoxyphenyl group forms hydrogen bonds with Arg 136 (bond length: 2.9 Å), while the sulfanylidene group interacts with Met 45. This binding mode is less efficient than bromo-indole derivatives, which exhibit stronger hydrophobic interactions .
- Carbonic Anhydrase IX : Pyrazole-containing analogs (e.g., ) show higher affinity (ΔG: −10.2 kcal/mol) due to additional van der Waals contacts with Val 121 and His 94 .
Biological Activity
The compound 2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid belongs to the thiazolidine family, which is known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on antimicrobial and cytotoxic activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 323.39 g/mol. The structure features a thiazolidine ring that is crucial for its biological activity. The presence of the methoxy group on the phenyl ring is significant as it influences the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate aldehydes with thioglycolic acid under controlled conditions. Variations in substituents on the aromatic ring can lead to different derivatives, affecting their biological activity.
Antimicrobial Activity
Research indicates that compounds within the thiazolidine class exhibit notable antimicrobial properties. In a study evaluating various thiazolidine derivatives, it was found that the presence of electron-donating groups like methoxy at specific positions enhances antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |
|---|---|---|---|
| This compound | Moderate | Weak to Moderate | Moderate |
In particular, derivatives with methoxy groups showed improved efficacy compared to their unsubstituted counterparts .
Cytotoxic Activity
In addition to antimicrobial properties, some thiazolidine derivatives have demonstrated cytotoxic effects against cancer cell lines. A study evaluated several derivatives against human cancer cell lines including MCF-7 (breast cancer), HePG2 (liver cancer), HCT116 (colon cancer), and PC-3 (prostate cancer). The results indicated that certain compounds exhibited significant cytotoxicity, particularly against HePG2 and PC-3 cell lines .
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 | 5b | 15 |
| HePG2 | 5b | 10 |
| HCT116 | 5b | 20 |
| PC-3 | 5b | 12 |
These findings suggest that structural modifications can enhance the cytotoxic potential of thiazolidine derivatives.
The exact mechanisms by which these compounds exert their biological effects are still under investigation. However, it is hypothesized that the thiazolidine ring may interact with bacterial enzymes or cellular targets involved in proliferation and survival. The electron-donating properties of substituents like methoxy groups likely play a role in enhancing these interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
